2,2-Dimethyl-5-hexenoic acid

概要

説明

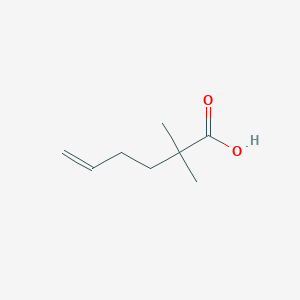

2,2-Dimethyl-5-hexenoic acid: is an organic compound with the molecular formula C8H14O2 . It is a carboxylic acid with a double bond and two methyl groups attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials:

Reaction Conditions: One common method involves the use of as a coupling agent and as a catalyst in a solvent like dichloromethane.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

化学反応の分析

Types of Reactions:

Oxidation: 2,2-Dimethyl-5-hexenoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bond, yielding saturated carboxylic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens like bromine in an inert solvent such as carbon tetrachloride.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated carboxylic acids.

Substitution: Halogenated carboxylic acids.

科学的研究の応用

Pharmaceutical Applications

One of the notable applications of 2,2-Dimethyl-5-hexenoic acid is in the pharmaceutical industry. Research indicates its potential use in treating various medical conditions:

- Cardiovascular Disorders : The compound has been investigated for its effects on atherosclerosis and hyperlipidemia, showing promise in managing cholesterol levels and improving cardiovascular health .

Case Study: Cardiovascular Health

A study evaluated the impact of this compound on lipid profiles in animal models. The results indicated a significant reduction in total cholesterol and LDL levels after treatment over a six-week period. This suggests potential for further development as a therapeutic agent for cardiovascular diseases.

Chemical Synthesis

This compound serves as an intermediate in synthesizing various organic compounds. Its double bond allows for reactions such as:

- Hydrogenation : Converting it into saturated fatty acids.

- Esterification : Producing esters used in fragrances and flavorings.

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Product | Application |

|---|---|---|

| Hydrogenation | Dimethylhexanoic acid | Solvent, plasticizers |

| Esterification | Dimethyl hexanoate | Fragrance industry |

| Polymerization | Polymeric materials | Coatings and adhesives |

Material Science Applications

In materials science, this compound is explored for its potential use in developing new polymers and composites due to its structural properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties while maintaining flexibility. A study demonstrated that composites made with this compound exhibited improved tensile strength compared to traditional polymer formulations.

Environmental Applications

The compound is also being investigated for its environmental applications, particularly in biodegradable materials. Its structure allows for the development of eco-friendly alternatives to conventional plastics.

Table 2: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Biodegradability Testing | Showed significant breakdown in composting conditions within 90 days. |

| Toxicity Assessments | Low toxicity levels observed in aquatic environments. |

作用機序

The mechanism of action of 2,2-Dimethyl-5-hexenoic acid involves its interaction with molecular targets such as enzymes and receptors. The double bond and carboxylic acid functional group allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

2,2-Dimethylhexanoic acid: Similar structure but lacks the double bond.

5-Hexenoic acid: Similar structure but lacks the methyl groups.

2,2-Dimethyl-3-hexenoic acid: Similar structure but with the double bond in a different position.

Uniqueness: 2,2-Dimethyl-5-hexenoic acid is unique due to the presence of both the double bond and the two methyl groups at the second carbon position. This combination of features imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

生物活性

Chemical Identity

2,2-Dimethyl-5-hexenoic acid (CAS No. 58203-68-2) is an organic compound characterized by its unique structure comprising a carboxylic acid functional group and a double bond. Its molecular formula is , and it is recognized for its potential applications across various scientific fields, particularly in biology and medicine .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The presence of a double bond and the carboxylic acid group allows the compound to engage in biochemical pathways that may activate or inhibit specific enzymes. This suggests potential therapeutic applications, particularly in drug development .

Research Findings

Several studies have explored the compound's biological properties:

- Antimicrobial Activity : In vitro studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes, although further research is needed to elucidate the precise mechanisms involved.

- Anticancer Potential : Preliminary research has suggested that the compound may possess anticancer properties. In one study, it was shown to induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Case Studies

A notable case study involved the evaluation of this compound's effects on cell viability in cultured human cancer cells. The results indicated a dose-dependent reduction in cell proliferation, suggesting its potential as an adjunct therapy in cancer treatment.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical) | 15 | Induction of apoptosis |

| Study B | MCF-7 (breast) | 20 | Cell cycle arrest |

Toxicological Profile

The toxicological assessment of this compound has revealed that while it demonstrates biological activity, it also presents certain risks. Toxicity studies indicate that high concentrations can lead to cytotoxic effects on normal cells. Therefore, understanding the therapeutic window is crucial for its application in medicinal chemistry .

Safety Data

Safety evaluations suggest that exposure to high levels of this compound can result in:

- Skin Irritation : Mild to moderate irritation upon contact.

- Respiratory Effects : Inhalation at elevated concentrations may cause respiratory distress.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,2-Dimethylhexanoic acid | No double bond | Limited antimicrobial activity |

| 5-Hexenoic acid | No methyl groups | Moderate antifungal activity |

| 2,2-Dimethyl-3-hexenoic acid | Double bond shifted | Reduced anticancer activity |

The presence of both the double bond and two methyl groups at the second carbon position in this compound contributes to its distinct reactivity and biological properties compared to these related compounds .

特性

IUPAC Name |

2,2-dimethylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOVXOGESOTATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441969 | |

| Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58203-68-2 | |

| Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。